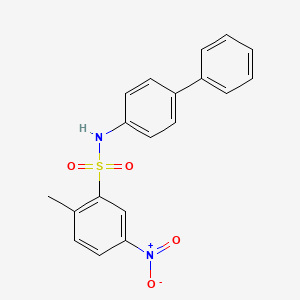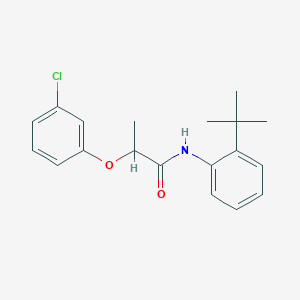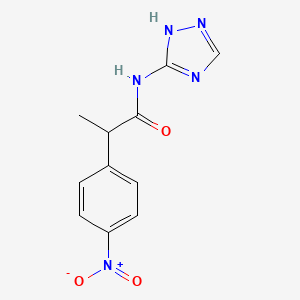
N-4-biphenylyl-2-methyl-5-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-4-biphenylyl-2-methyl-5-nitrobenzenesulfonamide, commonly known as BPN, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BPN is a small molecule that has shown promising results in various studies, making it a popular choice among researchers.
Wirkmechanismus
BPN works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. Carbonic anhydrase plays a role in the regulation of pH balance in the body, and its inhibition by BPN can lead to a disruption in this balance. This disruption can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPN has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the prevention of amyloid-beta aggregation, and the disruption of pH balance in the body. BPN has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BPN is its small size, which allows it to easily penetrate cell membranes and reach its target. BPN is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of BPN is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving BPN. One area of research is in the development of BPN derivatives that can be more effective in inhibiting carbonic anhydrase activity. Another area of research is in the development of novel drug delivery systems that can improve the efficacy and safety of BPN. Additionally, BPN can be studied for its potential applications in other areas of research, such as the treatment of metabolic disorders and infectious diseases.
Conclusion:
In conclusion, BPN is a small molecule that has shown promising results in various scientific research applications. Its potential applications in cancer research and Alzheimer's disease make it a popular choice among researchers. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Future research involving BPN can lead to the development of more effective treatments for various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
BPN has been widely used in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer research, where BPN has shown to be effective in inhibiting the growth of cancer cells. BPN has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-N-(4-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-14-7-12-18(21(22)23)13-19(14)26(24,25)20-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHWFIGPYCWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076921.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076942.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076949.png)
![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)

![1-[2-(4-nitrophenyl)propanoyl]pyrrolidine](/img/structure/B4076973.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4077050.png)
